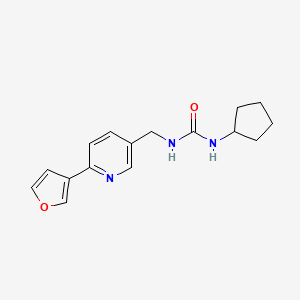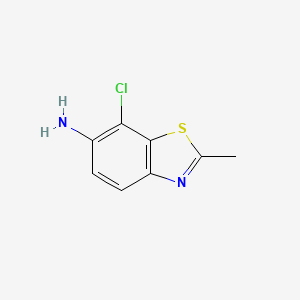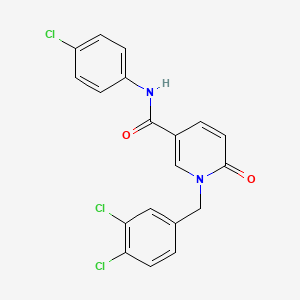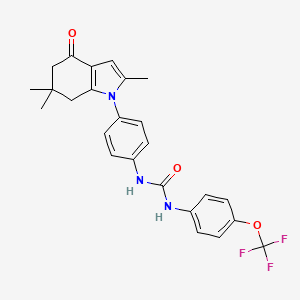
1,1,1-Tris(4-cyanatophenyl)ethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1-Tris(4-cyanatophenyl)ethane is a cyanate ester compound . Cyanate ester compounds are precursors of cyanate ester resins, which are promising binders for the preparation of composites . They exhibit processability of the epoxide binders, reveal higher operation temperature (250–300°C, in certain cases up to 400°C), low moisture intake and relative dielectric permittivity, and other valuable properties .
Synthesis Analysis
The synthesis of cyanate ester binders dates back to the early 1960s . The major directions in the synthesis of novel cyanates are determined by the desire to improve the properties of the polymers on their basis . Cyanate ester fragments are the functional groups of the considered molecules, affording the polymerization (cyclotrimerization) reactions .Molecular Structure Analysis
The carbon atom of these groups is strongly nucleophilic, which allows its interaction with various nucleophilic agents, in particular, with phenols . The residues of phenols upon the synthesis play an important part in the reactions of the monomers cyclotrimerization .Chemical Reactions Analysis
The cyanate ester fragments are the functional groups of the considered molecules, affording the polymerization (cyclotrimerization) reactions . The carbon atom of these groups is strongly nucleophilic, which allows its interaction with various nucleophilic agents, in particular, with phenols .Physical And Chemical Properties Analysis
1,1,1-Tris(4-cyanatophenyl)ethane has a molecular weight of 381.38 . It is unique because it has an extremely low viscosity of 0.09–0.12 Pa s at room temperature yet polymerizes as a cross-linked thermoset with a high Tg of 274°C .科学的研究の応用
Polycyanurate Networks
1,1,1-Tris(4-cyanatophenyl)ethane, known as ESR-255, is used in the synthesis of cyanurate networks. These networks are noted for their exceptional thermochemical stability and low moisture uptake, making them suitable for applications requiring high thermal resistance and stability (Guenthner et al., 2012).
Crystal Engineering
The crystal structure of 1,1,1-Tris(4-cyanatophenyl)ethane has been extensively studied. These investigations have elucidated key principles for the design of thermosetting monomer crystals, particularly in controlling melting points, which is crucial for materials science and engineering applications (Guenthner et al., 2016).
Organometallic Chemistry
1,1,1-Tris(4-hydroxymethyl)ethane, a related compound, serves as an efficient ligand in copper-catalyzed cross-coupling reactions. This highlights its importance in synthetic chemistry, especially in the formation of C-N, C-S, and C-O bonds (Chen & Chen, 2006).
Hydrogen-Bonded Structures
Studies have been conducted on adducts of 1,1,1-tris(4-hydroxyphenyl)ethane with various compounds, revealing complex hydrogen-bonded structures. These findings contribute to our understanding of molecular interactions and crystallography (Zakaria et al., 2002).
Conformational Studies
Research on polycyanurates based on 1,1,1-Tris(4-cyanatophenyl)ethane has revealed insights into the internal stress versus molecular structure of these materials. This is particularly relevant for understanding the mechanical properties of polymers (Hamerton et al., 2002).
Synthesis and Thermal Properties
The synthesis and thermal properties of related compounds, such as high-temperature phthalonitrile polymers derived from 1,1,1-tris(4-hydroxyphenyl)ethane, have been explored. These studies contribute to the development of materials with high thermal stability and are crucial for advanced material applications (Sheng et al., 2013).
Safety and Hazards
将来の方向性
The future directions in the field of cyanate ester binders are determined by the desire to improve the properties of the polymers on their basis . This includes increase in the glass transition temperature, reduction of the inflammability, improvement of the impact resistance, decrease in the dielectric permittivity, decrease in the moisture absorption, improvement of the resistance to thermal oxidation, enhancement of processability, and avoiding the use of the petroleum stock .
特性
IUPAC Name |
[4-[1,1-bis(4-cyanatophenyl)ethyl]phenyl] cyanate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O3/c1-23(17-2-8-20(9-3-17)27-14-24,18-4-10-21(11-5-18)28-15-25)19-6-12-22(13-7-19)29-16-26/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWJTNMLTCVUBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC#N)(C2=CC=C(C=C2)OC#N)C3=CC=C(C=C3)OC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-ethylbenzoyl)-5-[(4-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2857780.png)
methanone](/img/structure/B2857782.png)
![Ethyl (5-(cyclohex-3-enecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2857783.png)




![(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2857790.png)



![5-bromo-2-chloro-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2857798.png)

![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide](/img/structure/B2857802.png)